Carbamic acid, N-ethyl-N-(1-(o-tolyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride
Description
Properties
CAS No. |
101491-84-3 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-5-23(19(4)16-26-20-12-7-6-10-17(20)2)21(24)25-15-14-22-13-9-8-11-18(22)3;/h6-7,10,12,18-19H,5,8-9,11,13-16H2,1-4H3;1H |
InChI Key |
KMHSEXZIHDSEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)COC1=CC=CC=C1C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Molecular Formula: C21H35ClN2O3
- Molecular Weight: 399.0 g/mol
- IUPAC Name: 2-(2-methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate; chloride
- Synonyms: N-Ethyl-N-(1-(o-tolyloxy)-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester, hydrochloride
- Structural Features: The molecule contains a carbamate functional group linked to an o-tolyloxy substituted propyl moiety and a 2-(2-methylpiperidino)ethyl ester fragment, existing as a hydrochloride salt.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of this carbamic acid derivative generally involves:
- Formation of the carbamate linkage through reaction of an amine with an appropriate carbamoyl chloride or activated carbamate intermediate.
- Introduction of the 1-(o-tolyloxy)-2-propyl substituent via alkylation or nucleophilic substitution.
- Esterification with 2-(2-methylpiperidino)ethanol or its derivatives.
- Conversion to the hydrochloride salt to enhance stability and solubility.
Detailed Stepwise Preparation
Synthesis of the Carbamate Core
- Starting Materials: N-ethylamine derivatives and 1-(o-tolyloxy)-2-propyl carbamoyl chlorides or activated carbamate intermediates.
- Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture interference, in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
- Catalysts and Bases: Use of tertiary amines (e.g., triethylamine) to scavenge HCl generated during carbamate formation.
- Temperature: Controlled between 0°C to room temperature to optimize yield and minimize side reactions.
Esterification with 2-(2-methylpiperidino)ethanol
- Method: Nucleophilic attack of 2-(2-methylpiperidino)ethanol on the carbamate intermediate.
- Solvents: Polar aprotic solvents like acetonitrile or ethyl acetate facilitate the reaction.
- Catalysts: Acid or base catalysis can be employed depending on the reactivity of intermediates.
- Purification: Crystallization or chromatographic techniques to isolate the ester.
Hydrochloride Salt Formation
- Procedure: Treatment of the free base carbamate ester with hydrochloric acid gas or hydrochloric acid in an organic solvent.
- Purpose: To improve compound stability, crystallinity, and water solubility for pharmaceutical applications.
- Isolation: Precipitation of the hydrochloride salt followed by filtration and drying.
Reaction Parameters and Optimization
| Step | Key Parameters | Typical Conditions | Notes |
|---|---|---|---|
| Carbamate Formation | Solvent, base, temperature | DCM/THF, triethylamine, 0–25°C | Moisture sensitive |
| Esterification | Solvent, catalyst, temperature | Acetonitrile/ethyl acetate, acid/base, RT | Purity critical for yield |
| Hydrochloride Salt Formation | HCl concentration, solvent, time | HCl gas or HCl in Et2O, RT, 1–2 hours | Controls salt crystallinity |
| Asymmetric Reduction (optional) | Catalyst type, hydrogen source | Borane complexes, Ru catalysts, mild temp | For chiral center introduction |
Purification and Characterization
- Purification: Recrystallization from suitable solvents, column chromatography.
- Characterization: NMR, IR, mass spectrometry, and elemental analysis confirm structure and purity.
Research Findings and Perspectives
- The synthesis of carbamic acid derivatives like this compound requires careful control of moisture and reaction conditions due to sensitivity of carbamate linkages.
- Advances in asymmetric catalysis provide pathways to enantiomerically pure carbamates, which is critical for biological activity.
- Hydrochloride salt formation is essential for pharmaceutical formulation, improving compound handling and bioavailability.
- Enzymatic and microbial methods are emerging as sustainable alternatives, though their application to this specific compound requires further exploration.
Chemical Reactions Analysis
Key Reaction Mechanisms
a. Esterification
Reaction of carbamic acid with ethyl chloroformate:
This step is facilitated by bases like triethylamine to neutralize HCl .
b. Amine Coupling
Substitution at the nitrogen center may involve:
Where R-X represents halides or tosylates (e.g., o-tolyloxypropyl bromide).
c. Salt Formation
Protonation with HCl:
Analytical Characterization
Research Findings
-
Selectivity in Carbamate Formation :
Alkyl phenyl carbonates exhibit high selectivity for primary amines over secondary/tertiary amines, enabling controlled substitution . This principle may apply to the synthesis of the target compound’s ethyl ester. -
Stability of Hydrochloride Salts :
Ester hydrochloride salts (e.g., triethylamine-neutralized intermediates) are stable and facilitate purification via acid-base extraction . -
Asymmetric Reduction :
Chiral carbamate esters (e.g., [(1R)-1-(2-chlorophenyl)-2-(tetrazol-1-yl)ethyl] carbamate) are synthesized via asymmetric reduction of arylketones, suggesting potential stereochemical control in analogous reactions .
Data Table: Reaction Conditions
Scientific Research Applications
Pharmacological Research
Carbamic acid derivatives are often explored for their potential therapeutic effects. The specific compound may exhibit:
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it could be evaluated for its ability to protect neuronal cells from damage.
- Antimicrobial Activity : The presence of the piperidine moiety suggests potential antimicrobial properties, warranting investigation through microbiological assays.
Toxicological Studies
The compound's effects on human health and the environment are critical areas of study:
- Eye Irritant Properties : As noted, this compound can cause eye irritation, necessitating safety assessments for handling and usage in laboratory settings .
- Biomonitoring Studies : The compound can be included in biomonitoring programs to assess human exposure levels and associated health risks, particularly in occupational settings where exposure is likely .
Environmental Science
Research into the environmental impact of carbamic acid derivatives is crucial:
- Decomposition Products : Understanding the toxic fumes emitted upon decomposition (e.g., HCl and NOx) can inform safety protocols and environmental regulations .
- Persistence in Ecosystems : Studies could focus on the persistence of this compound in various environmental matrices (soil, water) and its degradation pathways.
Data Tables
| Application Area | Potential Uses |
|---|---|
| Pharmacology | Neuroprotective agents |
| Antimicrobial agents | |
| Toxicology | Eye irritant assessment |
| Biomonitoring studies | |
| Environmental Science | Decomposition analysis |
| Ecosystem persistence studies |
Case Study 1: Neuroprotective Effects Assessment
Research conducted on similar carbamic acid derivatives has shown promising neuroprotective effects in vitro. A study evaluating the cytotoxicity of these compounds on neuronal cell lines indicated a significant reduction in cell death when treated with specific concentrations of carbamic acid derivatives similar to the one discussed .
Case Study 2: Environmental Impact Evaluation
A comprehensive study assessed the environmental persistence of carbamic acid compounds in aquatic systems. Results indicated that while these compounds degrade over time, their breakdown products can be toxic to aquatic life, highlighting the need for careful monitoring and regulation .
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 101491-84-3
- Molecular Formula : C₂₁H₃₄N₂O₃·HCl
- Molecular Weight : 399.03 g/mol
- Synonyms: C 2138 (code name) .
Structural Features :
- Core Structure: A carbamic acid ester backbone with an N-ethyl group, an o-tolyloxy (2-methylphenoxy) substituent, and a 2-(2-methylpiperidino)ethyl ester moiety.
- Salt Form : Hydrochloride, enhancing solubility and stability .
Toxicological Profile :
Structural Analogues with Modified Aromatic Substituents
- N-Ethyl-N-(1-Phenoxy-2-propyl)carbamic Acid-2-(2-Methylpiperidino)ethyl Ester Hydrochloride (EOG000): Key Difference: Replaces o-tolyloxy with unsubstituted phenoxy.
- N-Ethyl-N-(1-Phenoxy-2-propyl)-2-(2-Methylpiperidino)acetamide Hydrochloride (EOG500): Key Difference: Acetamide replaces the carbamic acid ester. Implications: Enhanced hydrolytic stability but reduced esterase-mediated activation, affecting bioavailability .
Piperidine-Based Carbamates
(2-Piperidin-1-yl-ethyl)-carbamic Acid Ester (EP Patent 2022/06) :
- tert-Butyl N-(3-Aminocyclohexyl)carbamate Hydrochloride (CAS 108612-54-0): Key Difference: Cyclohexylamine and tert-butyl ester substituents. Implications: Increased hydrophobicity and resistance to enzymatic degradation, suitable for prolonged action in CNS-targeting prodrugs .
Observations :
- The target compound exhibits higher acute toxicity (LD₅₀ = 250 mg/kg) compared to many carbamates, which often have LD₅₀ values >500 mg/kg .
Pharmacological and Metabolic Considerations
- Hydrochloride salt improves water solubility, favoring rapid absorption but shorter half-life .
Comparators :
Biological Activity
Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-ethyl-N-(1-(o-tolyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a specific carbamate that has garnered interest for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H30N2O3·HCl
- Molecular Weight : 364.92 g/mol
- CAS Number : Not specifically available in the provided data but can be derived from the structure.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized to function as a modulator of the central nervous system through the following mechanisms:
- Inhibition of Acetylcholinesterase : By inhibiting this enzyme, the compound may increase acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
- Receptor Modulation : It may act on serotonin receptors (5-HT receptors), particularly as a selective antagonist for 5-HT2A receptors, which are implicated in mood regulation and anxiety disorders .
Biological Activity Overview
The biological activities of carbamate derivatives can be summarized as follows:
Case Studies and Research Findings
-
Neuroprotective Effects :
A study conducted on related carbamate compounds demonstrated that they could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production . -
Antidepressant Activity :
Research highlighted that compounds similar to this carbamate exhibited significant antidepressant-like effects in animal models. The studies indicated an increase in serotonin and norepinephrine levels in the brain . -
Anticancer Properties :
A series of experiments revealed that certain carbamate derivatives could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest that modifications to the carbamate structure could enhance anticancer activity .
Q & A
Q. Q1. What are the key considerations for synthesizing this carbamate ester hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling carbamic acid derivatives with appropriate alcohol/amine intermediates under anhydrous conditions. For example, tert-butoxycarbonyl (Boc) protection strategies (common in carbamate synthesis) can prevent side reactions . Purification via flash chromatography or preparative HPLC (using C18 columns) is critical to isolate the hydrochloride salt. Yield optimization may require temperature control (e.g., 0–5°C for acid-sensitive steps) and stoichiometric adjustments of the amine and carbonylating agent .
- Purity Validation : Use reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Compare retention times against reference standards. Confirm molecular weight via LC-MS (ESI+ mode) .
Q. Q2. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H NMR : Focus on diagnostic signals:
- o-Tolyloxy group : Aromatic protons (δ 6.8–7.2 ppm, multiplet) and methyl resonance (δ ~2.3 ppm, singlet).
- Piperidine moiety : Protons adjacent to nitrogen (δ 2.5–3.5 ppm, multiplet) and methyl group (δ ~1.2 ppm, doublet) .
Advanced Research: Mechanistic and Stability Studies
Q. Q3. How can researchers investigate the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Experimental Design : Prepare buffers (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C. Withdraw aliquots at timed intervals (0–48 hrs) and quantify degradation via HPLC .
- Data Analysis : Calculate half-life (t1/2) using first-order kinetics. Compare degradation rates to identify pH-sensitive functional groups (e.g., carbamate vs. ester bonds) .
- Advanced Techniques : Use mass spectrometry to identify hydrolysis products (e.g., free amine or alcohol intermediates) .
Q. Q4. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%).
- Data Normalization : Compare IC50 values against a reference compound (e.g., atropine for muscarinic receptor studies).
- Advanced Profiling : Use molecular docking (AutoDock Vina) to predict binding affinities to the 2-methylpiperidine moiety, correlating computational results with in vitro data .
Analytical and Data-Driven Research
Q. Q5. How can researchers validate the hydrochloride salt form of this compound?
Q. Q6. What computational methods are recommended for predicting physicochemical properties?
- Methodological Answer :
Stability and Storage
Q. Q7. What are the optimal storage conditions to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
